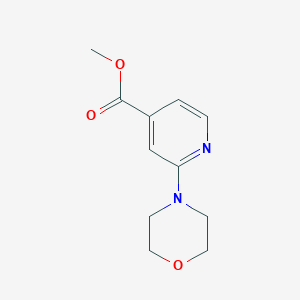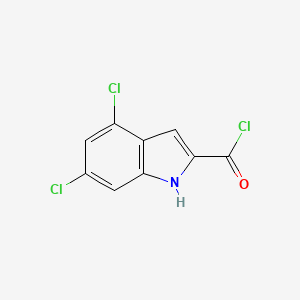
4,6-dichloro-1H-indole-2-carbonyl chloride
Übersicht
Beschreibung
4,6-Dichloro-1H-indole-2-carbonyl chloride is a chemical compound with the molecular formula C9H4Cl3NO and a molecular weight of 248.49 . It is used in industrial and scientific research .
Molecular Structure Analysis
The molecular structure of 4,6-dichloro-1H-indole-2-carbonyl chloride consists of a trisubstituted indole ring with two chlorine atoms and a carbonyl chloride group . The InChI key for this compound is ZNJASLMFOWLAOR-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 4,6-dichloro-1H-indole-2-carbonyl chloride are not detailed in the sources retrieved, it is known that indole derivatives can participate in a variety of chemical reactions. For instance, they can undergo electrophilic substitution due to the presence of excessive π-electrons .Wissenschaftliche Forschungsanwendungen
Carbon Nucleophilicities in SNAr Substitutions
Rodríguez-Dafonte et al. (2009) demonstrated the use of indoles in carbon-carbon couplings with electrophilic compounds through nucleophilic aromatic substitution (SNAr) mechanisms. The study highlights the reactivity of indoles, like 4,6-dichloro-1H-indole-2-carbonyl chloride, in forming substitution products with intense intramolecular charge transfer (P. Rodríguez-Dafonte et al., 2009).
Novel Catalyst for Bis(indolyl)methanes Synthesis
Khalafi‐Nezhad et al. (2008) explored the use of indoles in the synthesis of bis(indolyl)methanes, demonstrating the efficacy of trityl chloride as a catalyst for this reaction. This research underscores the significance of indoles in pharmaceutical chemistry, especially in synthesizing compounds with biological properties (A. Khalafi‐Nezhad et al., 2008).
Crystal Structure Analysis
Vázquez-Vuelvas et al. (2011) investigated the crystal structure of 1H-indole derivatives, providing insights into the molecular conformation and interactions within these compounds. Such structural analyses are crucial in understanding the chemical and physical properties of indoles like 4,6-dichloro-1H-indole-2-carbonyl chloride (O. F. Vázquez-Vuelvas et al., 2011).
Electrophilic Thiocyanation of Heteroaromatic Compounds
Yadav et al. (2005) demonstrated the thiocyanation of indoles using ferric chloride, highlighting a method with high conversions and selectivity, which is vital in synthesizing various heteroaromatic thiocyanates. This research contributes to the understanding of indole reactivity and its applications in organic synthesis (J. Yadav et al., 2005).
Indole Arylation by Aryl Chlorides
Nadres et al. (2011) explored the palladium-catalyzed direct arylation of indoles by aryl chlorides. This process, which involves various electron-rich and electron-poor aryl chlorides, is essential in synthesizing arylated heterocycles, highlighting the diverse reactivity of indoles (E. T. Nadres et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
4,6-dichloro-1H-indole-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3NO/c10-4-1-6(11)5-3-8(9(12)14)13-7(5)2-4/h1-3,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJASLMFOWLAOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=C2)C(=O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384184 | |
| Record name | 4,6-dichloro-1H-indole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dichloro-1H-indole-2-carbonyl chloride | |
CAS RN |
306937-25-7 | |
| Record name | 4,6-dichloro-1H-indole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





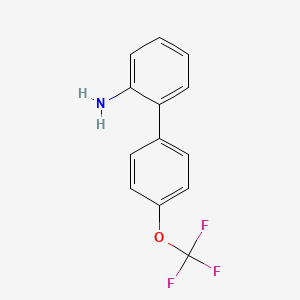

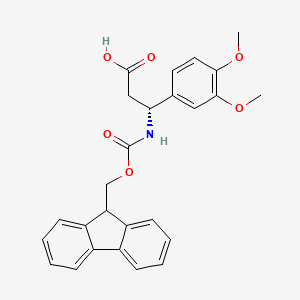
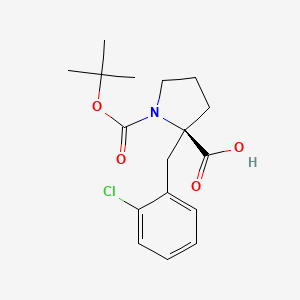

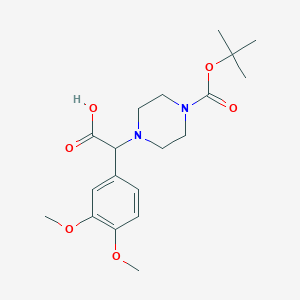




![2-[(4-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1597737.png)
